1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
CAS No.: 894874-84-1
Cat. No.: VC7093376
Molecular Formula: C24H19ClN2O4S
Molecular Weight: 466.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894874-84-1 |
|---|---|
| Molecular Formula | C24H19ClN2O4S |
| Molecular Weight | 466.94 |
| IUPAC Name | 1'-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
| Standard InChI | InChI=1S/C24H19ClN2O4S/c1-16-6-12-19(13-7-16)27-22(28)15-32(30,31)24(27)20-4-2-3-5-21(20)26(23(24)29)14-17-8-10-18(25)11-9-17/h2-13H,14-15H2,1H3 |
| Standard InChI Key | JCSMWCQOMDCBLB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl |
Introduction
Structural Overview
This compound belongs to the class of spiro compounds, characterized by two rings sharing a single atom. Its structure contains:
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Indole Core: A bicyclic system with a benzene ring fused to a pyrrole ring.
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Thiazolidine Ring: A five-membered heterocyclic ring containing sulfur and nitrogen.
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Substituents:
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A 4-chlorophenylmethyl group attached to the indole system.
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A 4-methylphenyl group attached to the thiazolidine ring.
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Multiple carbonyl groups (tetrone functionality) indicating high oxidation levels.
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The spiro linkage connects the indole and thiazolidine systems, forming a rigid three-dimensional structure.
Synthesis Pathway
While specific synthesis details for this compound are not directly available in the provided sources, general methods for synthesizing similar spiro compounds involve:
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Cyclization Reactions:
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A [2+3] cycloaddition reaction between an indole derivative and a thiazolidine precursor is a plausible route.
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Catalysts like triethylamine or bases such as potassium carbonate are often used.
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Functionalization:
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Introduction of substituents (e.g., chlorophenyl and methylphenyl groups) typically occurs through electrophilic aromatic substitution or alkylation reactions.
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Spiro Formation:
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Spirocyclic frameworks are commonly formed via intramolecular cyclization under acidic or basic conditions.
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Analytical Characterization
Compounds like this are typically characterized using advanced spectroscopic techniques:
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NMR Spectroscopy:
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and NMR confirm the presence of aromatic protons and carbonyl carbons.
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Mass Spectrometry (MS):
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Provides molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Detects functional groups such as carbonyl () and aromatic () bonds.
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X-ray Crystallography:
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Determines the precise three-dimensional arrangement of atoms.
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Potential Applications
Heterocyclic compounds with spiro frameworks often exhibit significant biological and pharmacological activities:
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Antimicrobial Properties:
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The thiazolidine moiety is known for its antimicrobial potential, targeting bacterial and fungal pathogens.
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Anticancer Activity:
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Indole derivatives are widely studied for their anticancer properties due to their ability to interact with DNA and enzymes involved in cell proliferation.
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Pharmaceutical Development:
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The compound could serve as a scaffold for designing drugs targeting specific enzymes or receptors.
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Material Science:
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Spiro compounds have applications in organic electronics due to their rigid structures and electronic properties.
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